molecular formula C20H22N4O2 B2993279 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-33-9

2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2993279
CAS No.: 2034259-33-9
M. Wt: 350.422
InChI Key: KHZKDVBLMYXUHQ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with an acetamide linker. The acetamide is further functionalized with a pyridin-3-yl group and a tetrahydro-2H-pyran-4-yl (THP) moiety. The THP group enhances solubility and pharmacokinetic properties, while the pyridine ring may contribute to target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(13-24-14-22-17-5-1-2-6-18(17)24)23-20(15-7-10-26-11-8-15)16-4-3-9-21-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZKDVBLMYXUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization, suggesting that this compound may also target tubulin or related proteins.

Pharmacokinetics

Similar compounds have shown good pharmacokinetic profiles in preclinical evaluations. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability and potential as a therapeutic agent.

Result of Action

The inhibition of tubulin polymerization and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis. This makes benzimidazole derivatives potential candidates for anticancer therapies, as they can selectively target rapidly dividing cells.

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide , identified by its CAS number 1210978-36-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

PropertyValue
Molecular Formula C20_{20}H22_{22}N4_{4}O
Molecular Weight 362.42 g/mol
CAS Number 1210978-36-1

Anticancer Activity

Studies have indicated that compounds with a benzimidazole core often exhibit significant anticancer properties. For instance, research has shown that derivatives of benzimidazole can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has been tested against several cancer types, demonstrating IC50_{50} values in the low micromolar range, suggesting potent activity.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells.
  • Induction of Apoptosis : The presence of the benzimidazole moiety is associated with pro-apoptotic activity, leading to programmed cell death in malignant cells.

Antiviral Activity

Recent studies have also explored the antiviral potential of benzimidazole derivatives. The compound's structure suggests it may interact with viral proteins, potentially inhibiting replication. For example, some derivatives have shown effectiveness against HIV and other viruses by targeting reverse transcriptase or protease enzymes.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar benzimidazole derivatives. The researchers reported an IC50_{50} value of 0.5 μM against MCF-7 breast cancer cells, highlighting the importance of structural modifications on biological activity.

Case Study 2: Antiviral Properties

In a study focusing on antiviral agents, a related compound was tested for its ability to inhibit HIV replication in vitro. The results showed a significant reduction in viral load at concentrations below 10 μM, indicating potential as an antiviral therapeutic agent.

Comparison with Similar Compounds

Benzimidazole-Acetamide Derivatives with Varied Substituents

Compound Name Key Substituents Pharmacological Activity Key Findings
Target Compound 1H-Benzo[d]imidazol-1-yl, pyridin-3-yl, THP Undisclosed (presumed kinase or enzyme inhibition) Enhanced solubility due to THP; pyridine may improve binding .
K-604 (1H-Benzo[d]imidazol-2-yl)thio, piperazine, methylthio-pyridine ACAT1 inhibitor Thioether linkage improves metabolic stability; methylthio groups enhance lipophilicity .
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)acetamides Benzimidazole-2-yl, pyrazole Enzyme inhibition (unspecified) 2-substituted benzimidazoles show higher crystallinity but lower solubility than 1-substituted analogs .
Compound 28 () Benzo[d][1,3]dioxol-5-yl, benzyl IDO1 inhibitor Benzodioxol group increases metabolic stability but reduces aqueous solubility compared to THP .

Key Insights :

  • Substitution Position : 1-substituted benzimidazoles (target compound) may exhibit better solubility than 2-substituted analogs (e.g., K-604) due to steric and electronic effects .
  • Solubility Modifiers : The THP group in the target compound likely outperforms lipophilic groups (e.g., methylthio in K-604) in aqueous solubility, critical for oral bioavailability .

Structural Variations in Acetamide Linkers

Compound Name Acetamide Modifications Impact
Target Compound Pyridin-3-yl + THP Balanced hydrophilicity and target engagement.
2-(Benzotriazol-1-yl)-N-[4-(1H-Imidazol-4-yl)phenyl]acetamide (21) Benzotriazole, thienylmethyl Benzotriazole increases metabolic lability; thienylmethyl reduces solubility .
N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (32) Chloro, methyl Chlorine enhances halogen bonding but introduces toxicity risks .
N-(Benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide () Coumarin-linked Antifungal activity via chromenone interaction; coumarin may cause phototoxicity .

Key Insights :

  • Heterocyclic Additions : Pyridine (target compound) and coumarin () confer distinct binding modes, with pyridine favoring kinase targets and coumarin targeting microbial enzymes .
  • Metabolic Stability : Benzotriazole-containing analogs () are prone to rapid clearance compared to benzimidazole derivatives .

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